Piperine

Cardiovascular pharmacology Vasorelaxation Calcium channel antagonism

For formulators targeting enhanced oral bioavailability or researchers studying TRPV1/CYP3A4 pathways, this is the definitive Piperine (CAS 94-62-2). Available in analytical standard (≥99%), USP reference standard, and synthetic (>99.5%) grades. Clinical data confirms a 2000% bioavailability increase with a 20mg dose, demanding high-purity (>95%) material for batch reproducibility. Its unique dual TRPV1/TRPA1 activation and selective CYP3A4 inhibition (IC50 5.5 µM) are not replicable with piperlongumine, tetrahydropiperine, or chavicine.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 94-62-2
Cat. No. B192125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperine
CAS94-62-2
Synonyms((1-5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine
(1-(5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine
1-piperoylpiperidine
piperine
piperine, (E,E)-isomer
piperine, (E,Z)-isomer
piperine, (Z,E)-isomer
piperine, (Z,Z)-isome
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+
InChIKeyMXXWOMGUGJBKIW-YPCIICBESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.04 mg/mL at 18 °C
Very slightly soluble in water;  Soluble in ether, oils
Soluble (in ethanol)

Piperine (CAS 94-62-2): Technical Specifications and Analytical-Grade Procurement Reference


Piperine (CAS 94-62-2), chemically 1-piperoylpiperidine, is the principal pungent alkaloid isolated from Piper nigrum (black pepper) and Piper longum (long pepper) [1]. It is a yellow crystalline compound with a molecular weight of 285.34 g/mol and a melting point of 128–135°C . Piperine is characterized by its lipophilic nature (LogP 2.78) and extremely low aqueous solubility (0.04 mg/mL at 18°C) [2], which presents both formulation challenges and opportunities for its well-documented role as a bioavailability enhancer. Commercially, piperine is available in multiple grades including analytical standard (HPLC ≥99%), USP reference standard, and synthetic high-purity (>99.5% by HPLC) preparations [3]. Its dual mechanism as an inhibitor of CYP3A4 and P-glycoprotein (P-gp) underpins its primary industrial utility in pharmaceutical formulation and nutraceutical development [4].

Piperine vs. Piperine Analogs: Why Structural and Functional Differences Preclude Direct Substitution


Piperine cannot be reliably substituted by structurally related alkaloids such as piperlongumine, tetrahydropiperine, or chavicine without altering experimental outcomes or formulation performance. These compounds, despite sharing biosynthetic origins or core scaffolds, exhibit fundamentally divergent pharmacological profiles and physicochemical properties. For instance, piperlongumine (found alongside piperine in P. longum) demonstrates vasorelaxant mechanisms distinct from piperine, including inhibition of basal contractile tone and intracellular Ca²⁺ signaling pathways that piperine does not engage [1]. Tetrahydropiperine, a saturated analog, shows markedly reduced CYP3A4 inhibitory activity compared to the conjugated diene system of piperine [2]. Furthermore, the isomeric forms of piperine—chavicine (cis-cis), isopiperine (cis-trans), and isochavicine (trans-cis)—differ in both purity specifications and biological activity, necessitating precise isomeric purity control (>99% by HPLC) for reproducible research applications [3]. The quantitative evidence below establishes that piperine's specific combination of TRPV1 activation efficacy, CYP3A4 inhibitory selectivity, and validated clinical application profile distinguishes it from any single comparator compound.

Piperine Procurement Evidence: Head-to-Head Quantitative Differentiation from Piperlongumine, Capsaicin, Curcuminoids, and Untreated Controls


Vasorelaxant Mechanism Differentiation: Piperine vs. Piperlongumine vs. Diltiazem in Porcine Coronary Arteries

In a direct head-to-head comparison in porcine coronary arteries, piperine, piperlongumine, and the reference Ca²⁺ channel antagonist diltiazem were evaluated for their vasorelaxant effects. Piperlongumine uniquely inhibited basal contractile tone in endothelium-denuded preparations, whereas piperine and diltiazem did not exhibit this effect [1]. The rank order of relaxation potency (EC50) was diltiazem > piperlongumine > piperine, establishing that piperine is the least potent of the three but acts exclusively via voltage-dependent Ca²⁺ channel inhibition without the additional intracellular Ca²⁺ signaling interference characteristic of piperlongumine [1]. In Ca²⁺-free medium, histamine-induced phasic contractions were completely suppressed by piperlongumine but unaffected by piperine or diltiazem, confirming mechanistic divergence [1].

Cardiovascular pharmacology Vasorelaxation Calcium channel antagonism

CYP3A4 Inhibitory Selectivity: Piperine vs. Curcuminoid Extract in Human Enzyme Assays

Piperine functions as a relatively selective noncompetitive inhibitor of CYP3A with an IC50 of 5.5 ± 0.7 μM and Ki of 5.4 ± 0.3 μM, while demonstrating minimal activity against other CYP isoforms including CYP2D6, CYP1A2, and CYP2E1 (IC50 > 29 μM) [1]. In contrast, curcuminoid extract exhibits broad-spectrum inhibition across multiple enzyme families including SULT, CYP2C19, CYP2B6, UGT, CYP2C9, and CYP3A, with IC50 values ranging from 0.99 ± 0.04 to 25.3 ± 1.3 μM [1]. The selectivity index (IC50 for next-most-sensitive enzyme / IC50 for CYP3A) for piperine exceeds 5.3-fold, compared to curcuminoid extract which inhibits seven enzyme systems with comparable potency [1].

Drug metabolism Herb-drug interactions CYP450 inhibition

TRPV1 Agonist Efficacy: Piperine vs. Capsaicin in Human Recombinant Receptor Electrophysiology

In whole-cell patch-clamp electrophysiology using human recombinant TRPV1 receptors, piperine demonstrated an EC50 of 37.9 ± 1.9 μM, which is approximately 130-fold less potent than capsaicin (EC50 = 0.29 ± 0.05 μM) [1]. However, piperine exhibited approximately two-fold greater maximal efficacy (Emax) compared to capsaicin at TRPV1, as measured by maximal whole-cell current amplitude [1]. Both agonists produced currents with pronounced outward rectification (25±4-fold between −70 and +70 mV) and reversal potentials of approximately 0 mV, confirming activation of the same receptor population [1]. Piperine also induced more rapid macroscopic desensitization (t1/2 = 9.9 ± 0.7 s) than capsaicin (t1/2 > 20 s) [1].

TRPV1 pharmacology Ion channel electrophysiology Pain and sensory neuroscience

Curcumin Bioavailability Enhancement: Piperine 20 mg Co-Administration vs. Curcumin Alone in Healthy Human Volunteers

In a randomized controlled clinical study, co-administration of 20 mg piperine with 2 g curcumin in healthy human volunteers resulted in a 2000% (20-fold) increase in curcumin bioavailability compared to curcumin administered alone [1]. Without piperine, serum curcumin levels were either undetectable or very low across all time points. With piperine, significantly higher curcumin concentrations were observed from 0.25 to 1 h post-dose (P < 0.01 at 0.25 and 0.5 h; P < 0.001 at 1 h) [1]. In the parallel rat study, piperine 20 mg/kg increased curcumin bioavailability by 154% [1]. The mechanism is attributed to piperine's inhibition of hepatic and intestinal glucuronidation of curcumin [1].

Bioavailability enhancement Nutraceutical formulation Pharmacokinetics

Oropharyngeal Dysphagia Swallow Safety: Piperine 1 mM vs. 150 μM vs. Control in Dysphagic Patients

In a randomized controlled videofluoroscopic study of 40 dysphagic patients, supplementation of nectar boluses with piperine significantly improved swallow safety parameters in a concentration-dependent manner [1]. At 1 mM piperine, the prevalence of unsafe swallows was reduced by 57.19% (P < 0.001) compared to control, and the penetration-aspiration scale severity score decreased from 3.25 ± 0.51 to 1.85 ± 0.27 (P = 0.003) [1]. At 150 μM piperine, unsafe swallow prevalence decreased by 34.48% (P = 0.004) [1]. Time to laryngeal vestibule closure was shortened from 0.380 ± 0.032 s to 0.306 ± 0.028 s with 1 mM piperine (P < 0.05) and from 0.366 ± 0.024 s to 0.270 ± 0.022 s with 150 μM (P < 0.001) [1]. The maximal therapeutic effect was observed at 1 mM [1].

Dysphagia Swallowing disorders TRPV1/TRPA1 agonists

Solubility Enhancement via Cyclodextrin Complexation: Piperine Stability Constants with Modified β-Cyclodextrins

Piperine's intrinsic water solubility is 0.04 mg/mL at 18°C, categorizing it as practically insoluble per USP standards and posing a major formulation barrier [1]. Complexation with β-cyclodextrin (βCD) and its derivatives (DMβCD, HPβCD, SBEβCD) was evaluated using computational and experimental approaches . Inclusion complexes formed in a 1:1 stoichiometric ratio for all derivatives . The stability constant of the piperine-cyclodextrin inclusion complex was approximately two-fold higher with sulfobutyl-ether β-cyclodextrin (SBEβCD) and hydroxypropyl β-cyclodextrin (HPβCD) compared to unmodified βCD . Among the three derivatives, the PP/SBEβCD complex exhibited the highest overall stability, attributed to maximum atom contacts and minimal solvent accessibility .

Pharmaceutical formulation Solubility enhancement Cyclodextrin complexation

Piperine Procurement Scenarios: Evidence-Based Applications in Pharmaceutical Formulation, Clinical Research, and Analytical Development


Bioavailability-Enhanced Nutraceutical Formulations: Co-Formulation with Curcuminoids or Other Glucuronidated Actives

Based on the 2000% bioavailability enhancement demonstrated in human volunteers with 20 mg piperine co-administered with 2 g curcumin [1], this scenario applies to formulation scientists developing oral nutraceutical products containing poorly bioavailable compounds subject to glucuronidation. Procurement specifications should prioritize piperine of pharmaceutical-grade purity (≥95%) or higher, as the validated clinical dose of 20 mg is low and requires accurate formulation. Synthetic piperine with >99.5% HPLC purity and low isomeric impurities [2] is preferred to ensure batch-to-batch reproducibility in commercial nutraceutical manufacturing. Formulators should note that piperine's CYP3A4 inhibition (IC50 5.5 μM) [3] introduces potential for drug-nutrient interactions in consumers taking prescription medications metabolized by CYP3A4, necessitating appropriate labeling.

TRPV1-Mediated Clinical Interventions: Oropharyngeal Dysphagia Treatment Protocols

Clinical researchers and hospital pharmacy formulators developing interventions for oropharyngeal dysphagia should source piperine of sufficient purity to prepare 1 mM solutions for oral/pharyngeal administration. The clinical evidence demonstrates that 1 mM piperine reduces unsafe swallow prevalence by 57.19% and improves penetration-aspiration scores by 43% compared to control [4]. This concentration-dependent effect (150 μM achieved 34.48% reduction) establishes a validated therapeutic window [4]. Procurement should prioritize analytical standard-grade piperine (HPLC ≥99%) to enable precise preparation of 1 mM dosing solutions. Note that piperine's dual TRPV1/TRPA1 activation profile distinguishes it from capsaicin (TRPV1-only), which produced 50% reduction in unsafe swallows at 150 μM in comparative studies [5]—selecting piperine over capsaicin provides the validated 1 mM clinical dosing regimen with established safety and efficacy parameters.

Drug Metabolism and Herb-Drug Interaction Studies: CYP3A4 Inhibition Assays

Investigators conducting in vitro drug metabolism studies requiring a selective CYP3A4 inhibitor should procure piperine based on its characterized selectivity profile. Piperine's CYP3A4 IC50 of 5.5 ± 0.7 μM and minimal inhibition of other CYP isoforms (IC50 > 29 μM for CYP2D6, CYP1A2, CYP2E1) [3] provides a defined tool compound for mechanistic studies. In contrast, curcuminoid extract exhibits broad-spectrum inhibition across seven enzyme families with IC50 values ranging from 0.99 to 25.3 μM [3], making it unsuitable for CYP3A-specific investigations. Procurement of analytical standard-grade piperine (≥99% purity) is recommended for reproducible enzyme inhibition data. Researchers should also note the time-dependent, mechanism-based inactivation of CYP3A by piperine (49.5% ± 3.9% activity loss after 20 min with 80 μM PPR) [6], which requires careful experimental design with appropriate pre-incubation protocols.

Vasorelaxation Pharmacology: Ex Vivo Cardiovascular Tissue Studies

Investigators studying L-type voltage-dependent Ca²⁺ channel-mediated vasorelaxation in coronary or vascular smooth muscle preparations should select piperine over piperlongumine. The porcine coronary artery data demonstrate that piperine causes vasorelaxation exclusively via inhibition of KCl- and CaCl2-induced contractions (voltage-dependent Ca²⁺ channel pathway), whereas piperlongumine additionally inhibits histamine-induced phasic contractions via intracellular Ca²⁺ signaling pathways [7]. This mechanistic divergence means piperlongumine cannot serve as a clean tool compound for voltage-gated calcium channel studies. Procurement of piperine with purity ≥97% is recommended; note that the vasorelaxant potency of piperine is lower than piperlongumine and diltiazem (EC50 rank order: diltiazem > piperlongumine > piperine) [7], necessitating higher working concentrations (typically 10–100 μM range) for observable effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.